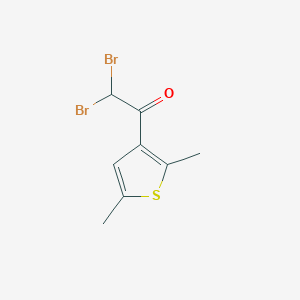
2,2-Dibromo-1-(2,5-dimethyl-3-thienyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dibromo-1-(2,5-dimethyl-3-thienyl)ethanone is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of two bromine atoms and a thienyl group, making it a valuable intermediate in organic synthesis and various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-1-(2,5-dimethyl-3-thienyl)ethanone typically involves the bromination of 1-(2,5-dimethyl-3-thienyl)ethanone. The reaction is carried out using bromine or brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under controlled conditions. The reaction is usually performed in an organic solvent like dichloromethane at room temperature to ensure high yield and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to consistent product quality and higher efficiency. The use of automated systems also minimizes the risk of handling hazardous brominating agents.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dibromo-1-(2,5-dimethyl-3-thienyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium thiolate or primary amines in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include substituted thiophene derivatives, sulfoxides, sulfones, and alcohols, which are valuable intermediates in pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
2,2-Dibromo-1-(2,5-dimethyl-3-thienyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 2,2-Dibromo-1-(2,5-dimethyl-3-thienyl)ethanone involves its interaction with nucleophiles and electrophiles due to the presence of reactive bromine atoms and a carbonyl group. The compound can undergo nucleophilic substitution, where nucleophiles attack the carbon atom bonded to the bromine atoms, leading to the formation of new bonds. Additionally, the carbonyl group can participate in various redox reactions, contributing to its versatility in chemical synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Dimethyl-3-thiophenecarboxaldehyde
- 2,5-Dimethylthiophene
- 2-Bromo-1-(2,5-dimethyl-3-thienyl)ethanone
Uniqueness
2,2-Dibromo-1-(2,5-dimethyl-3-thienyl)ethanone is unique due to the presence of two bromine atoms, which enhance its reactivity and make it a valuable intermediate for further functionalization. Its structure allows for diverse chemical transformations, making it a versatile compound in organic synthesis and industrial applications .
Propriétés
Numéro CAS |
122654-18-6 |
|---|---|
Formule moléculaire |
C8H8Br2OS |
Poids moléculaire |
312.02 g/mol |
Nom IUPAC |
2,2-dibromo-1-(2,5-dimethylthiophen-3-yl)ethanone |
InChI |
InChI=1S/C8H8Br2OS/c1-4-3-6(5(2)12-4)7(11)8(9)10/h3,8H,1-2H3 |
Clé InChI |
RWZLIGDLAGZFPQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(S1)C)C(=O)C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


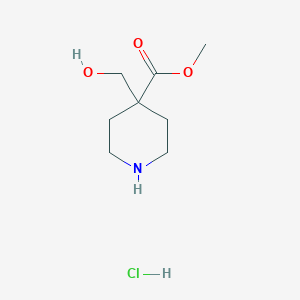
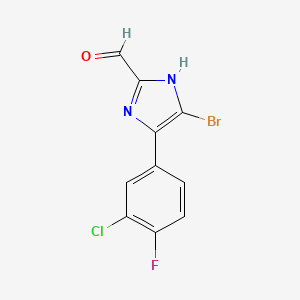
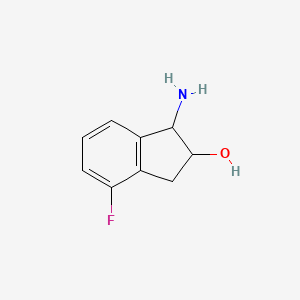
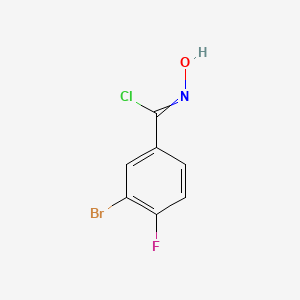
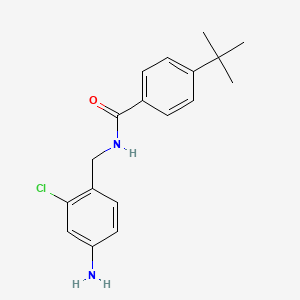
![5-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13691065.png)
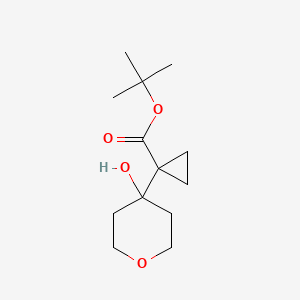
![2-Boc-7-iodo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13691076.png)
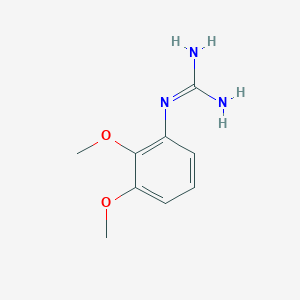
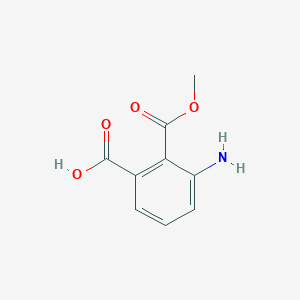

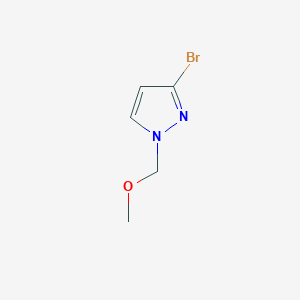
![9-(Trifluoromethyl)-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13691115.png)
![Ethyl (1R,2R)-2-[[(R)-1-Phenylethyl]amino]cyclopentanecarboxylate](/img/structure/B13691121.png)
